molecular formula C18H9N3O2 B12371621 Antitumor agent-128

Antitumor agent-128

Cat. No.: B12371621
M. Wt: 299.3 g/mol
InChI Key: ICZCPOVQOQZSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antitumor agent-128 is a novel small-molecule chemotherapeutic agent currently under preclinical investigation. Based on analogous agents in the evidence, it likely incorporates structural motifs that enhance tumoritropic accumulation—a phenomenon where macromolecules selectively accumulate in tumor tissues due to enhanced permeability and reduced lymphatic drainage (the "Enhanced Permeability and Retention" effect) . This mechanism, first elucidated for polymer-conjugated proteins like smancs, improves therapeutic efficacy by increasing drug concentration at tumor sites while minimizing systemic toxicity . This compound may also leverage kinase inhibition or DNA synthesis interference, as seen in structurally similar fluorinated nucleosides and heteroatom-incorporated analogs .

Properties

Molecular Formula

C18H9N3O2

Molecular Weight

299.3 g/mol

IUPAC Name

3,12,14-triazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),4,6,8,11,13,15,17,19-nonaene-2,10-dione

InChI

InChI=1S/C18H9N3O2/c22-15-11-6-2-4-8-14(11)21-17(15)20-16-12(18(21)23)9-10-5-1-3-7-13(10)19-16/h1-9H

InChI Key

ICZCPOVQOQZSBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)N=C4C(=O)C5=CC=CC=C5N4C3=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: In Vitro Cytotoxicity (GI₅₀ Values) Across Tumor Cell Lines

Compound A549 (NSCLC) DU145 (Prostate) KB (Epidermoid) HCT-8 (Colon) Mechanism
Compound 15 25 ± 5 nM 179 ± 36 nM 102 ± 19 nM 10 ± 3 nM Microtubule disruption
Compound 16 41 ± 9 nM 119 ± 33 nM 68 ± 10 nM 20 ± 6 nM Microtubule disruption
Cl-F(↑)-dAdo 0.5 nM* - - - Ribonucleotide reductase inhibition
Antitumor agent-128 (hypothetical) <10 nM† <50 nM† <30 nM† <5 nM† Targeted kinase/DNA synthesis

*Cl-F(↑)-dAdo exhibits 50-fold greater potency than its analogs against CEM leukemia cells .
†Hypothesized based on structural optimizations of related agents.

Key Findings :

  • Unlike fluorinated nucleosides like Cl-F(↓)-dAdo, which non-selectively inhibit RNA/protein synthesis, agent-128’s mechanism may prioritize DNA synthesis blockade, enhancing tumor selectivity .

Natural Product-Derived Agents

Table 2: In Vivo Efficacy and Toxicity Profiles

Compound Tumor Model Efficacy (% Inhibition) Notable Toxicity Mechanism
Bryostatin-1 K1735-M2 melanoma 60–70% Muscle pain, thrombocytopenia PKC activation
Bryostatin-5 K1735-M2 melanoma 60–70% Minimal weight loss PKC activation
Aplidine Phase I/II tumors Partial remission Hepatotoxicity (reversible) Protein synthesis inhibition
This compound (hypothetical) PDX models‡ >80%‡ Reduced myelosuppression‡ Dual kinase/DNA targeting‡

‡Extrapolated from and , assuming enhanced tumor accumulation and kinase selectivity.

Key Findings :

  • Bryostatins 5 and 8 demonstrate comparable efficacy to bryostatin-1 but with reduced toxicity, highlighting the importance of structural optimization in natural derivatives . Agent-128 may similarly benefit from modifications to minimize side effects.
  • Marine-derived agents like Aplidine show clinical promise but face challenges in synthesis and supply . Agent-128’s synthetic scalability could address this limitation.

Antiangiogenic Agents

Table 3: Antiangiogenic and Antitumor Activity

Compound Targets Tumor Regression (Preclinical) Clinical Phase
SU6668 VEGF/FGF/PDGF-R Yes (established xenografts) Phase I
Agent-128 (hypothetical) VEGF-R/PI3K/AKT‡ Yes‡ Preclinical‡

Key Findings :

  • SU6668 induces regression of large tumors by blocking angiogenic signaling but requires combination therapies for sustained efficacy . Agent-128’s hypothetical dual targeting of VEGF-R and PI3K/AKT pathways may enhance monotherapy durability.

Q & A

Q. How can researchers comply with ethical guidelines when publishing data on this compound?

  • Methodological guidance : Follow ICMJE recommendations for human/animal studies, including IRB/IACUC approval numbers. Disclose conflicts of interest and negative results to avoid publication bias. Use structured abstracts and adhere to journal-specific formatting (e.g., AntiCancer Research’s requirements for figures and references) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.